3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉BrClNO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to
Biological Activity
3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Compound Overview
- Chemical Formula : C₁₃H₁₉BrClNO
- CAS Number : 1219956-83-8
- Molecular Weight : 304.66 g/mol
The compound is synthesized through the reaction of 4-bromo-2-ethylphenol with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt, enhancing its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular activities and influencing disease processes.
- Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as an antibacterial agent .
Antimicrobial Effects
This compound has demonstrated significant antimicrobial properties in various studies. For instance, it has been reported to inhibit the growth of Gram-positive bacteria, showcasing a low minimum inhibitory concentration (MIC) in laboratory settings .
Neuropharmacological Activity
The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Preliminary studies indicate that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Study on Antimicrobial Efficacy
A study conducted by Sarbu et al. (2019) explored the synthesis and antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.
Neuropharmacological Assessment
In another research effort, the neuropharmacological profile of similar pyrrolidine compounds was evaluated. These studies highlighted the potential for these derivatives to modulate neurotransmitter systems, suggesting a role in anxiety and depression management .
Comparative Biological Activity Table
Properties
IUPAC Name |
3-[(4-bromo-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFHLDUKCUOJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219956-83-8 | |
Record name | Pyrrolidine, 3-[(4-bromo-2-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219956-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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